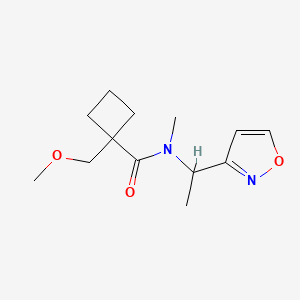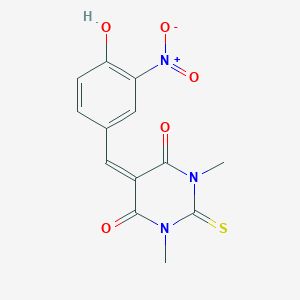
N-benzyl-2-cyclopentyl-N-(1,3-thiazol-2-ylmethyl)acetamide
Vue d'ensemble
Description
N-benzyl-2-cyclopentyl-N-(1,3-thiazol-2-ylmethyl)acetamide, also known as BTAA, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of N-benzyl-2-cyclopentyl-N-(1,3-thiazol-2-ylmethyl)acetamide is not fully understood. However, studies have suggested that this compound exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. Furthermore, this compound has been shown to inhibit the activity of histone deacetylases, which play a crucial role in gene expression regulation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. Studies have demonstrated that this compound can inhibit the activity of various enzymes, including HDACs, MMPs, and COX-2. Additionally, this compound has been shown to reduce the levels of reactive oxygen species and nitric oxide in cells. Furthermore, this compound has been found to possess anti-angiogenic properties by inhibiting the formation of new blood vessels.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzyl-2-cyclopentyl-N-(1,3-thiazol-2-ylmethyl)acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Furthermore, this compound exhibits potent anti-cancer and anti-inflammatory activity, making it an attractive candidate for drug development. However, the limitations of this compound include its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Orientations Futures
Several future directions for the research on N-benzyl-2-cyclopentyl-N-(1,3-thiazol-2-ylmethyl)acetamide can be explored. Firstly, more studies are needed to elucidate the exact mechanism of action of this compound. Secondly, the efficacy and safety of this compound in preclinical and clinical trials need to be evaluated. Additionally, the potential of this compound as a combination therapy with other drugs needs to be investigated. Finally, the development of novel formulations of this compound with improved solubility and bioavailability can enhance its therapeutic potential.
Conclusion:
In conclusion, this compound is a promising compound that exhibits potent anti-cancer, anti-inflammatory, and neuroprotective activity. Its unique chemical structure and mechanism of action make it an attractive candidate for drug development. Further research is needed to fully understand the therapeutic potential of this compound and its limitations.
Applications De Recherche Scientifique
N-benzyl-2-cyclopentyl-N-(1,3-thiazol-2-ylmethyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have demonstrated that this compound exhibits anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. Furthermore, this compound has been shown to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Additionally, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
N-benzyl-2-cyclopentyl-N-(1,3-thiazol-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c21-18(12-15-6-4-5-7-15)20(14-17-19-10-11-22-17)13-16-8-2-1-3-9-16/h1-3,8-11,15H,4-7,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLQCOXIICNJQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N(CC2=CC=CC=C2)CC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



methanone](/img/structure/B3923410.png)
![N-ethyl-1-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B3923414.png)
![1-allyl-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B3923436.png)
![2,4-dichloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B3923446.png)
![2-(1H-indol-3-yl)-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]acetamide](/img/structure/B3923447.png)
![5-(1,2-benzisoxazol-3-ylacetyl)-N-cyclopropyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide](/img/structure/B3923448.png)

![6-methoxy-N-[2-(2-pyridin-4-yl-1,3-thiazol-4-yl)ethyl]pyrimidin-4-amine](/img/structure/B3923460.png)


![2-[(butylthio)methyl]-5-methyl-1H-benzimidazole](/img/structure/B3923479.png)

![(2E)-3-(4-methoxyphenyl)-N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-propen-1-amine](/img/structure/B3923501.png)
![3-({[3-(ethoxycarbonyl)-5-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B3923504.png)